4-Amino-1,2,5-oxadiazole-3-carbonitrile

Medicinal Chemistry Heterocyclic Chemistry Electronic Effects

Researchers developing fused furazan heterocycles or insensitive energetic materials cannot substitute this compound with generic oxadiazole isomers-the 1,2,5-oxadiazole core provides CF₃-comparable electron withdrawal, and the 3,4-amino-cyano pattern enables condensation pathways inaccessible with monosubstituted or dicyano analogs. Key advantages: • Condensation with malononitrile/β-dicarbonyls yields furazano[3,4-b]pyridine/pyrimidine derivatives • Rigid planar conformation delivers high-density, thermally stable energetic materials (decomp. onset up to 345 °C) • ≥97% purity; stored at 2-8 °C, protected from light; global shipping available.

Molecular Formula C3H2N4O
Molecular Weight 110.07 g/mol
CAS No. 156463-85-3
Cat. No. B129099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,2,5-oxadiazole-3-carbonitrile
CAS156463-85-3
Molecular FormulaC3H2N4O
Molecular Weight110.07 g/mol
Structural Identifiers
SMILESC(#N)C1=NON=C1N
InChIInChI=1S/C3H2N4O/c4-1-2-3(5)7-8-6-2/h(H2,5,7)
InChIKeySJAYVHFNURJLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identification and Procurement Baseline


4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS 156463-85-3), also known as 3-amino-4-cyanofurazan or 4-amino-3-cyanofurazan, is a heterocyclic building block featuring a 1,2,5-oxadiazole (furazan) core with both amino and cyano functional groups [1]. The compound has the molecular formula C3H2N4O and a molecular weight of 110.07 g/mol, with a melting point of 85-87 °C and a density of 1.54±0.1 g/cm³ [2]. Its topological polar surface area (TPSA) is 88.7 Ų, with one hydrogen bond donor, five hydrogen bond acceptors, and zero rotatable bonds, conferring a rigid planar conformation .

Why Isomeric or Scaffold Substitution Fails


Scientific and industrial users cannot simply substitute 4-amino-1,2,5-oxadiazole-3-carbonitrile with other oxadiazole isomers (1,2,4-oxadiazoles or 1,3,4-oxadiazoles) or with alternative furazan derivatives. The 1,2,5-oxadiazole (furazan) ring possesses a strong electron-withdrawing inductive effect comparable to that of trifluoromethyl or tetrazolyl groups, which fundamentally alters the electronic landscape and reactivity profile of derived compounds relative to 1,2,4- or 1,3,4-oxadiazole isomers . Furthermore, the simultaneous presence of an amino group and a cyano group in the 3,4-positions of the furazan core enables distinct condensation chemistry and cyclization pathways that are not accessible with monosubstituted furazans or with isomeric oxadiazole scaffolds [1]. The 3,4-substitution arrangement on the furazan ring is critical for attaining planar conformations that confer high density and thermal stability in downstream energetic materials applications [2]. These physicochemical and electronic distinctions create functional non-equivalence between this compound and its closest analogs, necessitating precise compound selection rather than generic substitution.

Quantified Differentiation vs. Closest Analogs


Furazan Electronic Effect vs. Other Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) ring in 4-amino-1,2,5-oxadiazole-3-carbonitrile exhibits an inductive electron-withdrawing effect that is significantly stronger than that of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, and is quantitatively comparable to the electronic effects of trifluoromethyl (-CF3) and tetrazolyl groups .

Medicinal Chemistry Heterocyclic Chemistry Electronic Effects

Condensation Chemistry Enabled by Amino Group

3-Amino-4-cyanofurazan (the target compound) undergoes facile condensation with malononitrile and ethyl cyanoacetate in the presence of bases to yield polyfunctional enaminonitriles that serve as precursors to pyrazoles and annulated furazano[3,4-b]pyridine and furazano[3,4-b]pyrimidine derivatives [1]. In contrast, 3,4-dicyanofurazan (lacking the amino group) cannot participate in this condensation chemistry due to the absence of the nucleophilic amino functionality, limiting its utility as a building block for nitrogen-rich heterocyclic frameworks [2].

Energetic Materials Organic Synthesis Nitrogen-Rich Compounds

Thermal Stability and Sensitivity vs. FOX-12 Benchmark

Energetic derivatives synthesized via condensation of 3-amino-4-cyanofurazan with other heterocycles exhibit thermal decomposition temperatures (T_d, onset) ranging from 136 °C to 345 °C, with several compounds (8, 9, 12, 14, and 16) showing enhanced thermal stabilities and impact/friction sensitivities lower than FOX-12 (guanylurea dinitramide, a standard insensitive energetic benchmark) [1]. Densities and heats of formation were determined experimentally via gas pycnometry and Born-Haber energy cycle calculations [1].

Energetic Materials Thermal Stability Insensitive Munitions

Research and Industrial Application Scenarios


Insensitive Munitions and High-Density Energetic Materials

Researchers developing next-generation insensitive energetic materials require 3-amino-4-cyanofurazan as a key precursor. The compound's 3,4-substitution pattern on the furazan core enables planar conformations that confer high density and thermal stability in final energetic products [1]. Condensation-derived compounds from this building block have demonstrated impact and friction sensitivities lower than the FOX-12 benchmark and thermal decomposition temperatures (onset) ranging from 136 °C to 345 °C, validating this precursor for insensitive munitions development [1].

Furazan-Fused Heterocyclic Synthesis

Synthetic chemists requiring access to furazan-fused heterocyclic systems should select 3-amino-4-cyanofurazan over the non-condensable 3,4-dicyanofurazan analog. The amino group enables base-catalyzed condensation with malononitrile and ethyl cyanoacetate to form polyfunctional enaminonitriles, which serve as versatile precursors for pyrazoles and annulated furazano[3,4-b]pyridine and furazano[3,4-b]pyrimidine derivatives [1]. This condensation chemistry is unavailable with the dicyano analog due to the absence of the nucleophilic amino functionality [2].

Medicinal Chemistry Scaffold with Strong Electron Withdrawal

Medicinal chemists seeking to modulate the electronic properties, metabolic stability, and pharmacokinetic behavior of drug candidates should select 1,2,5-oxadiazole (furazan) scaffolds over 1,2,4-oxadiazole or 1,3,4-oxadiazole isomers. The furazan ring exhibits an inductive electron-withdrawing effect quantitatively comparable to trifluoromethyl and tetrazolyl groups—significantly stronger than other oxadiazole isomers—enabling distinct modulation of target engagement and clearance pathways [1].

Functionalized Furazano[4,5-b]pyridine Synthesis

Synthetic methodology employing condensation of 3-amino-4-cyanofurazan with β-dicarbonyl compounds provides direct access to functionalized furazano[4,5-b]pyridine derivatives [1]. This specific condensation pathway is unique to the 3-amino-4-cyanofurazan scaffold and cannot be replicated using monosubstituted furazans or alternative oxadiazole isomers, making this compound essential for research programs targeting this fused heterocyclic class [1].

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